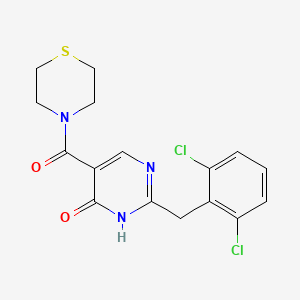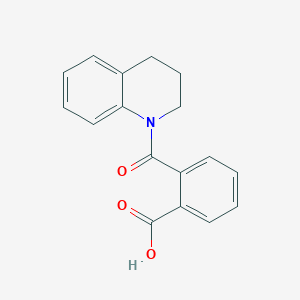![molecular formula C19H28N4O4 B5555005 2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)
2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one often involves multi-step processes including reactions like Michael addition, Claisen condensation, and decarboxylation. A typical example involves the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid or 2-thiobarbituric acid under refluxing conditions, yielding diazaspiro[5.5]undecane derivatives without the need for a catalyst (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. The detailed structural elucidation allows for the confirmation of the diazaspiro[5.5]undecane framework, which is central to the compound's properties and reactivity (Dyachenko et al., 2015).
Chemical Reactions and Properties
Compounds in the diazaspiro[5.5]undecane series undergo various chemical reactions, including electrophilic substitutions, Michael additions, and reactions with electrophiles such as alkyl halides and acid chlorides. These reactions often result in the formation of spirocyclic adducts or derivatives with modified functional groups, which can further influence the compound's biological and pharmacological properties (Cordes et al., 2013).
科学的研究の応用
Synthesis and Characterization
Research has explored the synthesis of various derivatives of diazaspiro compounds, which include the chemical structure of interest. For instance, Rahman et al. (2013) studied the conversion of ketones of heterocyclic spiro compounds into oxime derivatives, which are essential in understanding the chemical properties and potential applications of such compounds (Rahman et al., 2013).
Antihypertensive Properties
The diazaspiro compounds have been examined for their antihypertensive properties. Caroon et al. (1981) synthesized a series of diazaspiro[4.5]decan-2-ones, including those with structural similarities to the compound of interest, and tested them as antihypertensive agents (Caroon et al., 1981). Benjamin and Lin (1985) also focused on creating slow-release formulations of an antihypertensive agent, highlighting the potential for controlled drug delivery (Benjamin & Lin, 1985).
Antagonist Properties for Respiratory Diseases
In the field of respiratory diseases, Norman (2007) reported on derivatives of diazaspiro compounds as CCR8 antagonists, which could be useful in treating chemokine-mediated diseases such as asthma and chronic obstructive pulmonary disease (Norman, 2007).
Enantioselective Electrochemical Applications
The electrocatalytic oxidation of sec-alcohols using a chiral diazaspiro compound as a catalyst was investigated by Kashiwagi et al. (1999), demonstrating the compound’s utility in enantioselective synthesis (Kashiwagi et al., 1999).
Antimicrobial Activity
Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives, including structures similar to the compound , for potential antimicrobial applications (Hossan et al., 2012).
特性
IUPAC Name |
2-(3-methoxypropyl)-8-[2-(2-oxopyrimidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-27-12-4-11-22-14-19(7-5-16(22)24)6-2-9-23(15-19)17(25)13-21-10-3-8-20-18(21)26/h3,8,10H,2,4-7,9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMARIILPTZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCCN(C2)C(=O)CN3C=CC=NC3=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)
![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)
![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)
![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)
![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)


